[(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid
Description
[(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a structurally complex organic compound featuring a cyclohexyl backbone, a tert-butoxycarbonyl (Boc) protected amino group, a cyclopropyl-amino moiety, and an acetic acid functional group. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes . This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug design, where cyclopropane derivatives are valued for their metabolic stability and unique stereoelectronic properties .
Properties
IUPAC Name |
2-[cyclopropyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-12-6-4-5-7-13(12)18(10-14(19)20)11-8-9-11/h11-13H,4-10H2,1-3H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDMOHSMHATXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid , also known as 2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid , is a derivative of glycine with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 35264-05-2
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.326 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 407.9 ± 28.0 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to influence various physiological processes through modulation of amino acid pathways. As a glycine derivative, it may enhance the secretion of anabolic hormones and improve mental performance during stress-related tasks, which are critical for athletes and individuals engaged in high physical exertion.
Ergogenic Effects
Research indicates that amino acids and their derivatives can act as ergogenic aids, enhancing physical performance by:
- Increasing the supply of fuel during exercise.
- Reducing exercise-induced muscle damage.
- Supporting recovery through improved protein synthesis.
A study highlighted that amino acid derivatives, including glycine derivatives, positively influenced physical and mental performance during strenuous activities, suggesting potential applications in sports nutrition .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate various signaling pathways involved in muscle growth and recovery. For instance, it has been shown to stimulate the mTOR pathway, which is crucial for muscle protein synthesis .
Study on Muscle Recovery
In a controlled study involving athletes, supplementation with glycine derivatives led to a significant reduction in muscle soreness post-exercise compared to a placebo group. Participants reported improved recovery times and enhanced overall performance metrics over a four-week period .
Cognitive Performance
Another study investigated the cognitive effects of amino acid supplementation in stressful environments. Results indicated that participants who received the compound demonstrated improved cognitive flexibility and reduced anxiety levels compared to those who received a placebo .
Safety and Toxicity
The compound is classified as harmful if swallowed and can cause skin irritation upon contact. These safety concerns necessitate careful handling and consideration in therapeutic applications .
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Weight | 257.326 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 407.9 ± 28.0 °C at 760 mmHg |
| Ergogenic Potential | Yes |
| Cognitive Enhancement | Yes |
| Toxicity Level | Moderate |
Scientific Research Applications
Peptide Synthesis
Boc-cyclopropylglycine serves as a valuable building block in peptide synthesis due to its unique structural features. The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process, allowing for the formation of complex peptides with enhanced biological activities.
Neuropharmacology
Research indicates that derivatives of Boc-cyclopropylglycine exhibit potential neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. For example, they have been investigated for their role in enhancing synaptic plasticity and memory function in animal models.
Antiviral Activity
Boc-cyclopropylglycine has been explored for its antiviral properties. In vitro studies suggest that it may inhibit the replication of various viruses, including HIV and influenza, by interfering with viral protein synthesis and assembly mechanisms. This application is particularly relevant in the development of new antiviral therapies.
Cancer Research
The compound has been implicated in cancer research, particularly in the development of targeted therapies. Its ability to modulate specific signaling pathways makes it a candidate for use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
Data Table: Applications Overview
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the effects of Boc-cyclopropylglycine on synaptic transmission in rodent models. The results indicated significant improvements in memory retention and synaptic plasticity, suggesting potential therapeutic applications for cognitive disorders.
Case Study 2: Antiviral Properties
In a controlled laboratory setting, Boc-cyclopropylglycine was tested against various strains of influenza virus. The findings demonstrated a dose-dependent inhibition of viral replication, supporting its potential as an antiviral agent.
Case Study 3: Cancer Therapeutics
Research focused on the use of Boc-cyclopropylglycine in combination with traditional chemotherapeutics showed enhanced tumor suppression in xenograft models. This study highlights its role in improving treatment outcomes for certain cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid and analogous compounds:
Structural and Functional Analysis:
Cyclohexyl vs. The phenyl group may enhance π-π stacking interactions in receptor binding, a feature absent in the cyclohexyl variant .
Fluorinated Derivatives :
- The difluorocyclohexyl analog (CAS 10008487) introduces fluorine atoms, which can enhance metabolic stability and alter electronic properties via electron-withdrawing effects .
Ester vs. Acid Forms: The hydrochloride salt of tert-butyl 2-[(cyclopropylmethyl)amino]acetate () offers improved solubility in polar solvents compared to the free acid form, facilitating synthetic handling .
Stereochemical Considerations :
- The (S)-enantiomer (CAS 155976-13-9) highlights the importance of chirality in biological activity, a factor that may require resolution in the target compound .
Preparation Methods
The initial step in the synthesis involves the introduction of the Boc protective group to the primary amine of the cyclohexylamine substrate. This is achieved by reacting cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as triethylamine (TEA) or aqueous sodium hydroxide. The reaction is typically conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature for 12–24 hours . For example, in a protocol adapted from VulcanChem, cyclohexylamine (1.0 equiv) is treated with Boc anhydride (1.2 equiv) in THF, yielding the Boc-protected intermediate with >90% efficiency after aqueous workup and extraction . This step ensures regioselectivity and prevents undesired side reactions during subsequent transformations .
Critical parameters include maintaining anhydrous conditions to avoid premature hydrolysis of the Boc group and monitoring reaction progress via thin-layer chromatography (TLC). The Boc-protected intermediate is characterized by infrared (IR) spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (tert-butyl singlet at δ 1.4 ppm in ¹H NMR) .
The introduction of the cyclopropylamine group is achieved through a [2+1] cycloaddition reaction, which involves the generation of a carbene intermediate. A widely employed method utilizes the Simmons-Smith reaction, where diethylzinc and diiodomethane react in the presence of a chiral ligand to form a zinc carbene. This carbene subsequently inserts into a carbon-carbon double bond of a suitable precursor, such as allylamine derivatives . For instance, reacting Boc-protected cyclohexenylamine with in situ-generated carbene in DCM at −10°C for 6 hours yields the cyclopropane-fused intermediate with moderate stereochemical control .
Alternative approaches include the use of diazo compounds, such as ethyl diazoacetate, which undergo cyclopropanation under catalytic conditions (e.g., rhodium or copper complexes). These methods are advantageous for scalability but require careful temperature control to minimize side reactions . The cyclopropane product is purified via silica gel chromatography, with yields ranging from 65% to 80% depending on the substrate and reaction conditions .
Alkylation for Cyclohexyl Group Functionalization
The Boc-protected cyclopropylamine intermediate undergoes alkylation to introduce the cyclohexyl group. This step typically employs a nucleophilic substitution reaction using a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a strong base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK). For example, treating the cyclopropylamine derivative (1.0 equiv) with cyclohexyl bromide (1.5 equiv) and Cs₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 8 hours affords the alkylated product in 70–75% yield .
The reaction mechanism proceeds via an SN2 pathway, with the base deprotonating the amine to generate a nucleophilic species that attacks the electrophilic cyclohexyl halide. Steric hindrance from the Boc group and cyclopropane ring necessitates elevated temperatures and prolonged reaction times . Post-reaction purification involves aqueous extraction and column chromatography, with the product confirmed by high-resolution mass spectrometry (HRMS) and ¹³C NMR (cyclopropane carbons at δ 8–12 ppm) .
Coupling of the Acetic Acid Moiety Using Carbodiimide Reagents
The final step involves coupling the acetic acid group to the secondary amine of the cyclohexyl-cyclopropylamine intermediate. This is accomplished using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with 4-dimethylaminopyridine (DMAP) as a catalyst . In a representative procedure, the amine intermediate (1.0 equiv) is reacted with bromoacetic acid (1.2 equiv), DCC (1.5 equiv), and DMAP (0.2 equiv) in DCM at 0°C for 2 hours, followed by gradual warming to room temperature .
Alternatively, peptide coupling reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are employed for enhanced efficiency. For instance, using HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dimethylformamide (DMF) at 25°C for 4 hours achieves near-quantitative conversion to the target compound . The crude product is purified via recrystallization from hexane/ethyl acetate mixtures, yielding 80–85% of [(2-tert-butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid .
Deprotection and Final Purification
While the Boc group is typically retained in the final product for stability, selective deprotection can be achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 hour . The deprotected compound is isolated via neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate. Final purification employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution .
Analytical Characterization and Quality Control
The target compound is rigorously characterized using:
-
¹H/¹³C NMR : Key signals include the tert-butyl group (δ 1.4 ppm, singlet), cyclopropane protons (δ 0.8–1.2 ppm, multiplet), and acetic acid carbonyl (δ 170–175 ppm) .
-
IR Spectroscopy : Absorption bands at ~3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .
-
HRMS : Molecular ion peak at m/z 312.40 ([M+H]⁺, calculated for C₁₆H₂₈N₂O₄) .
Q & A
Basic: What are the primary synthetic pathways for [(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid?
Methodological Answer:
The synthesis typically involves sequential protection-deprotection strategies. Key steps include:
- Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to the cyclohexylamine moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Cyclopropane Coupling: Formation of the cyclopropyl-amino group via nucleophilic substitution or palladium-catalyzed cross-coupling, ensuring regioselectivity .
- Acetic Acid Linkage: Carbodiimide-mediated coupling (e.g., EDC/HOBt) of the cyclopropyl-cyclohexyl intermediate with acetic acid derivatives .
Validation: Purity (>98%) is confirmed via HPLC with Pistachio/BKMS_METABOLIC database alignment .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies stereochemistry and confirms Boc protection (δ ~1.4 ppm for tert-butyl protons) .
- X-ray Crystallography: Single-crystal analysis resolves cyclohexyl and cyclopropyl conformations. SHELX refinement (R factor <0.05) ensures accuracy .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., 243.30 g/mol for Boc intermediates) .
Advanced: How can conflicting crystallographic data for similar cyclohexyl derivatives be reconciled?
Methodological Answer:
Discrepancies often arise from:
- Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Disorder Modeling: Partial occupancy refinement for flexible cyclohexyl or cyclopropyl groups .
- Data-to-Parameter Ratio: Ensure ratios >12:1 to avoid overfitting. For example, Acta Crystallographica reports achieved a 12.1 ratio with R factor 0.053 .
Advanced: What strategies prevent stereochemical inversion during cyclopropane ring formation?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL ligands in asymmetric cyclopropanation .
- Low-Temperature Conditions: Maintain reactions at –20°C to minimize racemization .
- Kinetic Control: Optimize reaction times to favor thermodynamically stable diastereomers. Evidence from isomer separation (GC purity >98%) supports this approach .
Basic: How is purity validated, and what are common contaminants?
Methodological Answer:
- HPLC Analysis: C18 reverse-phase columns (ACN/water gradient) detect unreacted Boc intermediates or deprotected amines. Purity thresholds >98% are standard .
- Common Contaminants:
- Residual Solvents: DCM or THF traces (controlled via rotary evaporation under vacuum).
- Diastereomers: Resolved using chiral columns or recrystallization from ethanol/water .
Advanced: How does the compound’s conformation impact its biological interactions?
Methodological Answer:
- Cyclopropane Rigidity: Restricts rotational freedom, enhancing binding affinity to target enzymes (e.g., sEH inhibitors) .
- Boc Group Stability: Hydrolysis under acidic conditions releases the free amine, critical for prodrug activation .
- Structural Studies: X-ray data (e.g., 2.9 Å resolution) reveal hydrogen bonding between the acetic acid moiety and active-site residues .
Methodological: What protocols optimize storage stability?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder at –20°C to prevent Boc group hydrolysis .
- Moisture Control: Use desiccants (silica gel) and inert atmospheres (N₂) to avoid acetic acid dimerization .
- Stability Testing: Accelerated aging studies (40°C/75% RH for 6 months) confirm no degradation via TLC .
Advanced: How to address solubility challenges in aqueous buffers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
